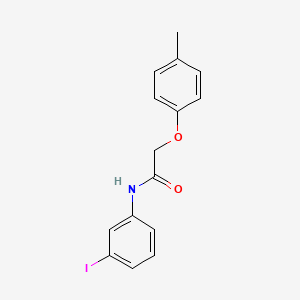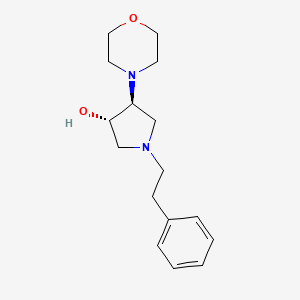
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and since then has been the subject of numerous studies investigating its mechanism of action and potential uses.
Wirkmechanismus
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide works by binding to and inhibiting the activity of specific proteins, including PAK1, LIMK1, and IRAK4. By blocking the activity of these proteins, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide can disrupt various cellular processes and pathways, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide depend on the specific protein it is targeting. In cancer cells, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In neurons, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been found to affect dendritic spine formation and synaptic plasticity, which are important for learning and memory. In the immune system, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to reduce inflammation and enhance the immune response to bacterial and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide is its specificity for certain proteins, which allows researchers to target specific pathways and processes in cells. However, one limitation is that N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide can have off-target effects, meaning it may affect other proteins or pathways that are not intended to be targeted. Additionally, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, researchers are investigating the use of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where dendritic spine formation and synaptic plasticity are disrupted. Finally, there is interest in developing more specific and potent inhibitors of PAK1, LIMK1, and IRAK4, which could have even greater therapeutic potential than N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide.
Synthesemethoden
The synthesis of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide involves several steps, starting with the reaction of 3-iodoaniline with 4-methylphenol to form 3-iodo-4-methylphenol. This compound is then reacted with chloroacetyl chloride to form 3-iodo-4-methylphenyl chloroacetate, which is then reacted with hydroxylamine hydrochloride to form N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been found to inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In neurobiology, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to block the activity of a protein called LIMK1, which is involved in the formation of dendritic spines in neurons. In immunology, N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been found to inhibit the activity of a protein called IRAK4, which is involved in the immune response to bacterial and viral infections.
Eigenschaften
IUPAC Name |
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDYIBPIRRNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)
![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)